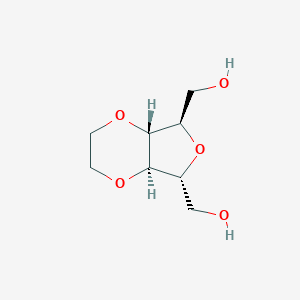
Ahed-man
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ahed-man is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the class of compounds known as alkaloids, which are characterized by their bitter taste and pharmacological activity. Ahed-man is found in various plants, including the cactus species Echinopsis pachanoi, commonly known as San Pedro cactus.
Mécanisme D'action
The mechanism of action of Ahed-man is not fully understood, but it is believed to interact with various receptors in the body, including the serotonin and dopamine receptors. It may also affect the activity of certain enzymes and ion channels.
Effets Biochimiques Et Physiologiques
Ahed-man has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It may also have analgesic effects by blocking pain receptors. Additionally, Ahed-man has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ahed-man in lab experiments is its natural occurrence, which makes it more appealing for use in therapeutic applications. However, its natural occurrence also presents a limitation, as the concentration of the compound can vary widely depending on the source. Additionally, the synthesis of Ahed-man can be challenging, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on Ahed-man. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, research on the compound's potential as an anti-inflammatory and analgesic agent may lead to the development of new therapies for chronic pain and inflammation. Further studies on the compound's mechanism of action may also provide insight into its potential therapeutic applications.
Conclusion:
In conclusion, Ahed-man is a naturally occurring compound with potential therapeutic properties. It has been the subject of numerous scientific studies and has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. While there are limitations to its use in lab experiments, its natural occurrence makes it an appealing candidate for use in therapeutic applications. Future research on Ahed-man may lead to the development of new therapies for a range of conditions, including neurological disorders, chronic pain, and inflammation.
Méthodes De Synthèse
Ahed-man can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method involves isolating the compound from the plant material using solvents. Chemical synthesis involves the use of organic chemistry techniques to create the compound in a laboratory setting.
Applications De Recherche Scientifique
Ahed-man has been the subject of numerous scientific studies, particularly in the fields of pharmacology and neuroscience. It has been shown to have potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Propriétés
Numéro CAS |
149297-15-4 |
|---|---|
Nom du produit |
Ahed-man |
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
[(4aR,5R,7R,7aR)-5-(hydroxymethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]dioxin-7-yl]methanol |
InChI |
InChI=1S/C8H14O5/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
ZROPVYIJRDCEQU-WCTZXXKLSA-N |
SMILES isomérique |
C1CO[C@@H]2[C@H](O[C@@H]([C@H]2O1)CO)CO |
SMILES |
C1COC2C(OC(C2O1)CO)CO |
SMILES canonique |
C1COC2C(OC(C2O1)CO)CO |
Synonymes |
2,5-anhydro-3,4-O-(1,2-ethanediyl)mannitol AHED-Man |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



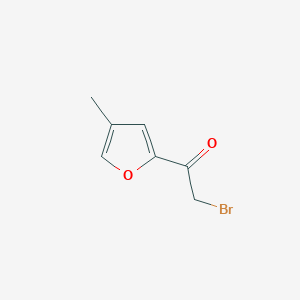
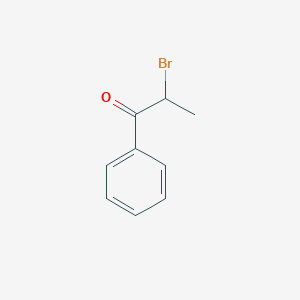
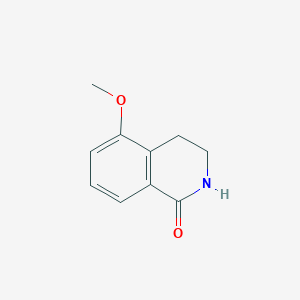
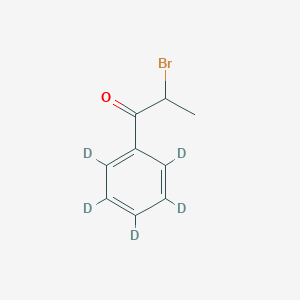
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
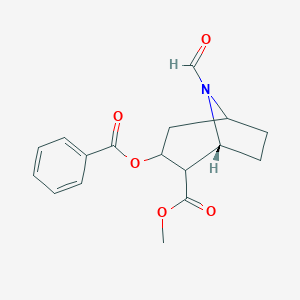
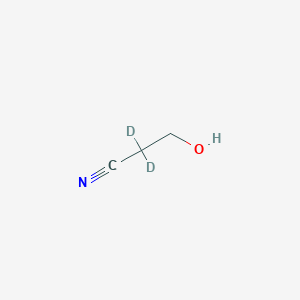
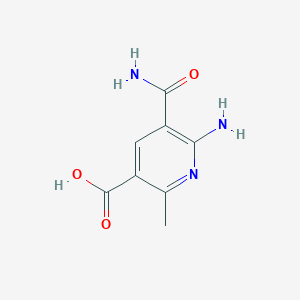
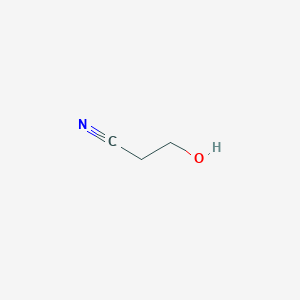
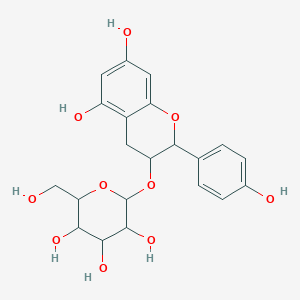
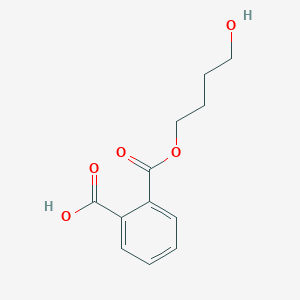
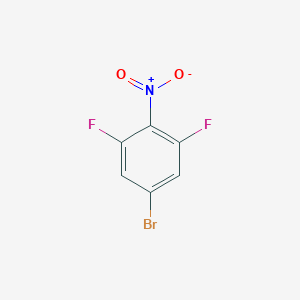
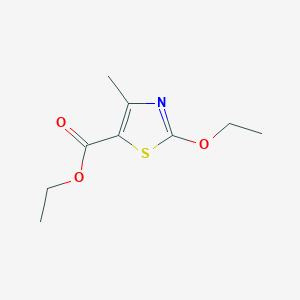
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)